molecular formula C14H17BrN2O B13977673 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B13977673
M. Wt: 309.20 g/mol
InChI Key: UOENEOWQRWGNIN-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C10H15BrN2O. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, K2CO3, DMF (dimethylformamide)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Uniqueness

4-Bromo-5-ethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the tetrahydro-2H-pyran-2-yl moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

4-bromo-5-ethyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C14H17BrN2O/c1-2-10-6-7-12-11(14(10)15)9-16-17(12)13-5-3-4-8-18-13/h6-7,9,13H,2-5,8H2,1H3

InChI Key

UOENEOWQRWGNIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br

Origin of Product

United States

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